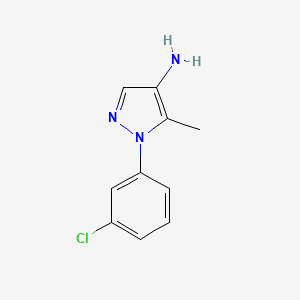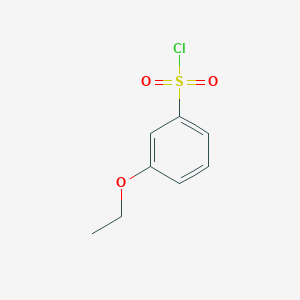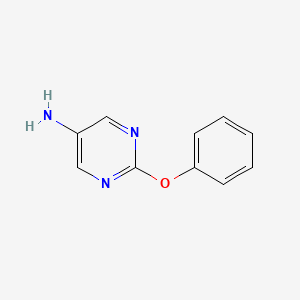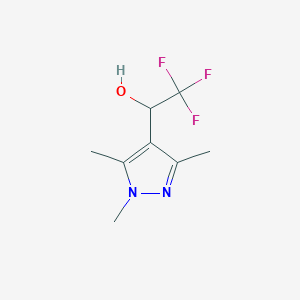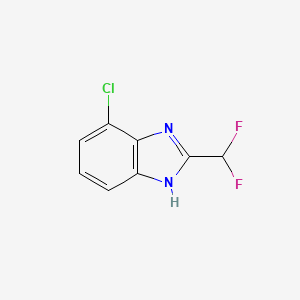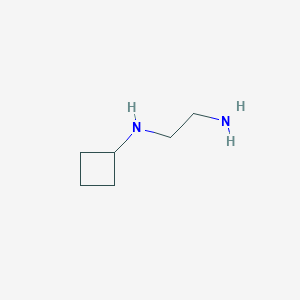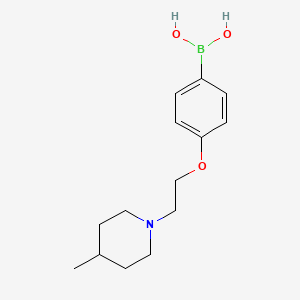
4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid
Descripción general
Descripción
“4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid”, also known as MPEP-Boronic acid, is a boronic acid derivative . It is used in various scientific experiments.
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. Protodeboronation of pinacol boronic esters is a common method used in the synthesis of boronic acids . This method involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular formula of “4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid” is C14H22BNO3 . Its average mass is 263.140 Da and its monoisotopic mass is 263.169281 Da .Chemical Reactions Analysis
Boronic acids are highly valuable building blocks in organic synthesis. They can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The molecular weight of “4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid” is 263.14 g/mol.Aplicaciones Científicas De Investigación
Supramolecular Assemblies and Molecular Recognition
Phenylboronic acids, including derivatives similar to 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid, are crucial in the design and synthesis of supramolecular assemblies. These compounds form complexes through O–H⋯N hydrogen bonds and C–H⋯O interactions, contributing to the development of novel materials with potential applications in sensing, molecular recognition, and self-healing materials (Pedireddi & Seethalekshmi, 2004).
Catalysis
The compound has been explored for its catalytic properties, particularly in the context of dehydrative condensation reactions between carboxylic acids and amines. This demonstrates its potential as a catalyst in organic synthesis, offering a route to synthesize peptides and other biologically relevant molecules efficiently (Wang, Lu, & Ishihara, 2018).
Drug Discovery and Design
In drug discovery, phenylboronic acid derivatives are used as intermediates in the synthesis of complex molecules. For example, they play a role in the development of inhibitors for protein kinases, showing selectivity towards specific targets. This highlights their importance in designing novel therapeutic agents for various diseases, including cancer (Asano, Nakamura, Uehara, & Yamamoto, 2004).
Fluorescent Probes and Imaging Agents
Compounds like 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid have been utilized in the synthesis of fluorescent probes for β-amyloids, offering tools for the molecular diagnosis of Alzheimer’s disease. These probes demonstrate high binding affinities, indicating their potential in biomedical imaging and diagnostics (Fa et al., 2015).
Photodynamic Therapy
The ability of phenylboronic acid derivatives to form self-assembled nanorods presents opportunities for photodynamic therapy, particularly in targeting and imaging cell surface markers such as sialic acids. This approach combines therapeutic efficacy with diagnostic imaging, offering a dual-functionality that is highly desirable in the treatment of cancers (Li & Liu, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
[4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-12-6-8-16(9-7-12)10-11-19-14-4-2-13(3-5-14)15(17)18/h2-5,12,17-18H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHQNALJDIAWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



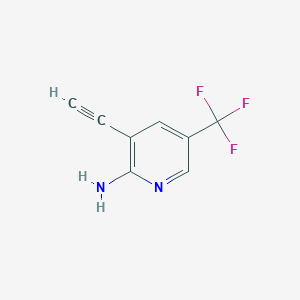
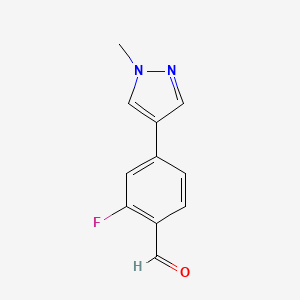

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1453717.png)
